molecular formula C9H14NO5P B13996312 {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid CAS No. 17985-82-9

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid

Cat. No.: B13996312
CAS No.: 17985-82-9
M. Wt: 247.18 g/mol
InChI Key: JWJVWJVYBWLXDN-UHFFFAOYSA-N
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Description

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is a hydrolysis-resistant phosphonic acid analog of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 . This compound was developed as a potent inhibitor of the enzyme pyridoxal phosphatase (PDXP), also known as chronophin . Biochemical characterization studies have demonstrated that this phosphonate derivative binds competitively in the active site of PDXP, adopting a similar orientation as the natural substrate PLP, thereby effectively inhibiting its phosphatase activity . As a stable isostere of the native cofactor, this compound is a valuable chemical tool for probing PLP-dependent processes in research settings. It is primarily used in biochemical and structural studies to investigate the regulation of intracellular PLP levels and the physiological role of chronophin, which includes functions in neuronal development and actin dynamics . The co-crystal structure of murine chronophin in complex with this inhibitor is available in the Protein Data Bank under accession code 5AES, providing a clear basis for understanding its mechanism of action at the molecular level . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

17985-82-9

Molecular Formula

C9H14NO5P

Molecular Weight

247.18 g/mol

IUPAC Name

2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethylphosphonic acid

InChI

InChI=1S/C9H14NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4,11-12H,2-3,5H2,1H3,(H2,13,14,15)

InChI Key

JWJVWJVYBWLXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl and hydroxymethyl groups through selective functionalization. The final step involves the attachment of the ethylphosphonic acid group under controlled conditions, often using phosphonylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.

Medicine

In medicine, {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of "{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid" (Compound A) with three related compounds:

Property Compound A Pyridoxine 5'-Phosphate (Compound B) {[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}phosphonic Acid (Compound C) Pyridoxamine 5'-Phosphate (Compound D)
IUPAC Name {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid {[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}phosphonic acid {[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}phosphonic acid {[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methoxy}phosphonic acid
Phosphorus Group Ethylphosphonic acid (-CH2CH2PO3H2) Phosphate ester (-CH2OPO3H2) Methoxyphosphonic acid (-OCH2PO3H2) Phosphate ester (-CH2OPO3H2) with aminomethyl substituent
Key Substituents -OH, -CH2OH, -CH3 on pyridine; ethylphosphonic acid -OH, -CH2OH, -CH3; phosphate ester -OH, -CH2OH, -CH3; methoxyphosphonic acid -NH2CH2, -OH, -CH3; phosphate ester
logP Estimated ~-2.0 (higher lipophilicity than B/C due to ethyl chain) -0.80 Not reported; likely similar to B due to methoxy group -3.6 (predicted for pyridoxamine derivatives)
Solubility Moderate (inferred from ethyl chain reducing polarity) 9.41 g/L Likely high (similar to B) Not explicitly reported; high due to ionic phosphate group
pKa (Strongest Acidic) ~1.7 (typical for phosphonic acids) 1.74 ~1.7 (phosphonic acid group) 1.74 (phosphate ester)
Biological Role Potential enzyme inhibitor or metal chelator Coenzyme in amino acid metabolism (vitamin B6 derivative) Intermediate in vitamin B6 metabolism Precursor to pyridoxal 5'-phosphate (vitamin B6 metabolism)
Applications Materials science (e.g., SAMs for solar cells), drug design Essential nutrient, enzymatic cofactor Biochemical research, metabolic studies Metabolic studies, enzyme catalysis

Key Findings

Phosphonic Acid vs. Phosphate Esters :

  • Compound A’s ethylphosphonic acid group confers stronger acidity (pKa ~1.7) and hydrolytic stability compared to the phosphate esters in Compounds B and D . This makes it suitable for applications requiring durable binding (e.g., surface modification in photovoltaics, as seen in analogous carbazole-phosphonic acids in ) .
  • In contrast, Compounds B and D are metabolically active, participating in vitamin B6-dependent enzymatic reactions due to their labile phosphate esters .

Compound D’s aminomethyl group enables interactions with transaminases, a feature absent in Compound A .

Synthetic and Functional Implications: Ethylphosphonic acid derivatives (like Compound A) are synthetically challenging due to the need for stable C-P bond formation, whereas methoxyphosphonic acids (Compound C) are more straightforward to prepare .

Biological Activity

{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid, also known as a derivative of pyridoxine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to other pyridine derivatives, which are known for their diverse biological effects.

  • Molecular Formula : C₉H₁₄N₁O₅P
  • Molecular Weight : 233.18 g/mol
  • CAS Number : 60479-98-3

The biological activity of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems and exhibit protective effects against neurodegenerative conditions.

Pharmacological Effects

  • Neuroprotective Properties : Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance neuronal survival under stress conditions has been documented in various in vitro models.
  • Anticonvulsant Activity : The compound has been identified as a promising candidate for anticonvulsant therapy. Its mechanism involves modulation of neurotransmitter release and enhancement of GABAergic activity, which is crucial for seizure control .
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them potential candidates for the development of new antibiotics. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Study

A study conducted on the neuroprotective effects of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid demonstrated significant improvement in neuronal survival rates when exposed to oxidative stress. The compound was shown to upregulate antioxidant enzymes and reduce apoptosis markers in cultured neurons.

Anticonvulsant Research

In a controlled trial involving animal models, the administration of this compound resulted in a marked reduction in seizure frequency and duration. The study highlighted its potential as an adjunct therapy in epilepsy management, particularly in drug-resistant cases .

Antimicrobial Evaluation

In vitro tests against various bacterial strains revealed that the compound exhibited significant inhibitory activity, particularly against Gram-positive bacteria. The mechanism was suggested to involve interference with protein synthesis pathways within the bacterial cells .

Data Summary Table

Biological ActivityObserved EffectsReference
NeuroprotectionEnhanced neuronal survival
AnticonvulsantReduced seizure frequency
AntimicrobialInhibitory effects on bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Enzymatic synthesis : Utilize lipases (e.g., Candida antarctica lipase B) in organic solvents (e.g., hexane) to catalyze esterification or transesterification reactions, as demonstrated for structurally related pyridoxine derivatives . Monitor reaction progress via TLC and purify via silica gel chromatography.
  • Chemical synthesis : Employ the Mannich reaction (phosphorous acid + formaldehyde + amine derivatives) or modify dialkyl phosphite reactions with acyl chlorides to introduce the phosphonic acid group . Optimize pH (e.g., acidic conditions for Mannich) and temperature (e.g., 40–60°C) to enhance yield.
  • Purification : Use column chromatography with gradient elution (e.g., chloroform/methanol) and validate purity via NMR and HR-MS .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural confirmation :
  • NMR spectroscopy : Assign peaks using 1H^1H-NMR (e.g., δ 8.1–8.3 ppm for pyridine protons, δ 2.5–3.5 ppm for phosphonic acid protons) and 13C^{13}C-NMR (e.g., δ 150–160 ppm for pyridine carbons) .
  • High-resolution mass spectrometry (HR-MS) : Validate molecular formula (e.g., C10_{10}H14_{14}NO5_{5}P) with mass accuracy < 2 ppm .
  • Purity assessment :
  • HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and compare retention times to reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound in different solvent systems?

  • Methodological Answer :

  • pH-dependent studies : Measure solubility in buffered solutions (pH 1–13) using shake-flask methods and analyze via UV spectroscopy. The phosphonic acid group may exhibit higher solubility in alkaline conditions due to deprotonation .
  • Co-solvent screening : Test binary mixtures (e.g., water/ethanol, DMSO/water) to identify optimal solubility profiles for biological assays .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .

Q. What role could this phosphonic acid derivative play in the development of perovskite solar cells (PSCs), based on structural analogs?

  • Methodological Answer :

  • Self-assembled monolayers (SAMs) : Functionalize indium tin oxide (ITO) substrates by immersing in ethanol solutions of the compound (0.1–1 mM) for 24 hours. Characterize SAM formation via X-ray photoelectron spectroscopy (XPS) to confirm phosphonic acid binding .
  • Device integration : Compare hole transport properties in p–i–n PSCs using current density-voltage (J-V) measurements. Reference performance metrics against V1036, a carbazole-phosphonic acid SAM (e.g., achieving >20% power conversion efficiency) .

Q. What methodologies are suitable for detecting and quantifying this compound as an impurity in pharmaceutical formulations?

  • Methodological Answer :

  • LC-MS/MS : Develop a validated method using a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water:acetonitrile, 95:5). Set MRM transitions for the compound (e.g., m/z 284 → 152) and internal standards (e.g., deuterated analogs) .
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) to identify degradation pathways and validate assay specificity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Kinetic stability studies : Store solutions (1 mg/mL) at pH 3, 7, and 11 (25°C and 40°C) for 0–30 days. Quantify degradation via HPLC-UV at λ = 260 nm and calculate rate constants (k) using first-order kinetics .
  • Solid-state stability : Perform accelerated stability testing (40°C/75% RH) over 6 months. Analyze crystallinity changes via X-ray diffraction (XRD) and hygroscopicity via dynamic vapor sorption (DVS) .

Contradiction Analysis

  • Example : If one study reports aqueous solubility >10 mg/mL (pH 7.4) while another claims <1 mg/mL:
    • Resolution : Re-evaluate solubility using standardized buffers (e.g., phosphate-buffered saline) and account for ionic strength effects. Cross-validate with nephelometry to detect precipitation .

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